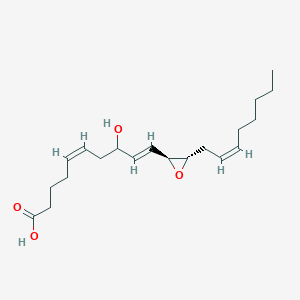

hepoxilin A3

Description

Properties

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(5Z,9E)-8-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7-,10-6-,16-15+/t17?,18-,19-/m0/s1 |

InChI Key |

SGTUOBURCVMACZ-SEVPPISGSA-N |

SMILES |

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |

Isomeric SMILES |

CCCCC/C=C\C[C@H]1[C@@H](O1)/C=C/C(C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |

Synonyms |

8-EH-2 8-hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid hepoxilin A hepoxilin A3 hexophilin A3 HXA3 cpd |

Origin of Product |

United States |

Preparation Methods

Hepoxilin A3 is synthesized from arachidonic acid through the action of 12-lipoxygenase, which converts arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HPETE). This intermediate undergoes an intramolecular rearrangement to form this compound. The reaction is facilitated by the presence of iron (Fe^3+) ions .

In industrial settings, the production of this compound involves the use of purified enzymes and controlled reaction conditions to ensure the stability of the compound, as it is known to be quite unstable and prone to rapid decomposition .

Chemical Reactions Analysis

Hepoxilin A3 undergoes several types of chemical reactions, including:

Reduction: The reduction of this compound can lead to the formation of various hydroxylated products.

Substitution: This compound can form conjugates with glutathione, resulting in the formation of this compound-C and this compound-D.

Common reagents used in these reactions include epoxide hydrolase inhibitors and glutathione. The major products formed from these reactions are trioxilins and glutathione conjugates .

Scientific Research Applications

Biochemical Properties

Hepoxilin A3 is classified as a hydroxyepoxide and is produced by various tissues in response to inflammatory stimuli. It is synthesized through the 12-lipoxygenase pathway, which converts arachidonic acid into HXA3. This compound exhibits potent biological activities, primarily acting as a chemotactic agent for neutrophils.

Role in Neutrophil Chemotaxis

HXA3 has been identified as a crucial mediator in the recruitment of neutrophils to sites of infection and inflammation. Research indicates that HXA3 facilitates the transepithelial migration of neutrophils across lung epithelial barriers during bacterial infections, such as those caused by Pseudomonas aeruginosa .

Case Study: Neutrophil Migration in Lung Infections

- Study Design : Transwell model experiments were conducted using human lung epithelial cells infected with P. aeruginosa.

- Findings : The production of HXA3 was significantly increased in response to bacterial infection, correlating with enhanced neutrophil migration across epithelial barriers.

- Implications : Pharmacological inhibition of HXA3 synthesis reduced neutrophil trans-epithelial migration, suggesting that HXA3 plays a vital role in mediating this process .

Induction of Neutrophil Extracellular Trap Formation

Recent studies have shown that HXA3 can induce NETosis, a process where neutrophils expel extracellular traps composed of DNA and antimicrobial proteins to capture pathogens. This process is particularly relevant in conditions like cystic fibrosis, where excessive neutrophilic activity contributes to lung damage .

Case Study: NETosis Induction by this compound

- Study Design : Human neutrophils were treated with varying concentrations of HXA3.

- Findings : HXA3 was found to induce NETosis in a dose-dependent manner, with lower doses activating NADPH oxidase-dependent pathways and higher doses utilizing NADPH oxidase-independent mechanisms.

- : These findings suggest that HXA3 could be targeted for therapeutic interventions aimed at modulating neutrophil responses in chronic inflammatory diseases .

Therapeutic Potential

Given its role in inflammation and immune responses, HXA3 presents potential therapeutic applications:

- Inflammatory Lung Diseases : Targeting HXA3 pathways may help manage conditions characterized by excessive neutrophilic inflammation, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD) .

- Infection Management : By modulating the recruitment and activation of neutrophils, HXA3 could be leveraged to enhance host defense mechanisms against bacterial infections .

Research Insights and Future Directions

Ongoing research continues to elucidate the mechanisms by which HXA3 influences immune responses. Understanding these pathways could lead to novel therapeutic strategies for treating inflammatory diseases.

Table 1: Summary of this compound Applications

Mechanism of Action

Hepoxilin A3 exerts its effects by acting as a signaling molecule that modulates various cellular processes. It is known to facilitate the migration of neutrophils across epithelial barriers, which is crucial in the body’s response to infections . The compound interacts with specific receptors on the surface of cells, leading to changes in ion fluxes and the activation of downstream signaling pathways .

Comparison with Similar Compounds

These compounds share similar structures but differ in the positions of their hydroxyl and epoxide groups .

Hepoxilin B3: Similar to hepoxilin A3 but with different biological activities.

Hepoxilin A4 and B4: Derived from eicosapentaenoic acid and have four double bonds instead of three.

This compound is unique due to its specific role in neutrophil migration and its potential therapeutic applications in diabetes and inflammation .

Q & A

Basic: What enzymatic pathways are involved in Hepoxilin A3 synthesis, and how can researchers validate these pathways experimentally?

This compound (HXA3) is synthesized via the 12-lipoxygenase (12-LOX) pathway, primarily mediated by Alox15 in rodents and ALOX12/15 in humans. To validate this pathway:

- Methodology : Use genetic knockout models (e.g., Alox15⁻/⁻ mice) to observe HXA3 absence in inflammatory models .

- Experimental Design : Combine lipidomics (LC-MS/MS) to detect HXA3 and siRNA-mediated gene silencing to confirm enzyme specificity. Include controls with exogenous arachidonic acid supplementation to rule out substrate limitations .

Basic: What are the standard methods for quantifying this compound in biological samples, and how can researchers ensure reproducibility?

HXA3 is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its low abundance and structural similarity to other eicosanoids.

- Best Practices :

- Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., d8-HXA3) to correct for matrix effects .

- Validation : Perform spike-and-recovery experiments in at least three biological replicates. Report limits of detection (LOD) and quantification (LOQ) .

- Reproducibility : Adhere to NIH guidelines for preclinical research, including detailed metadata (e.g., animal strain, diet, time of sample collection) .

Basic: How should researchers conduct a literature review to identify gaps in this compound signaling mechanisms?

- Strategy : Use databases like PubMed and Scopus with keywords: "this compound," "inflammatory mediators," "ion transport," and "diabetic complications." Filter for studies published in the last 10 years.

- Gaps to Explore :

- Tools : Utilize citation-tracking tools (e.g., Connected Papers) to map foundational studies and emerging controversies .

Advanced: How can researchers resolve contradictions in this compound’s dual role in promoting and resolving inflammation?

Contradictions arise from context-dependent effects (e.g., tissue type, disease stage).

- Experimental Approaches :

- Data Interpretation : Apply systems biology tools (e.g., weighted gene co-expression networks) to identify HXA3-associated inflammatory modules .

Advanced: What are the challenges in modeling this compound’s cross-species variability, and how can they be addressed?

HXA3’s effects differ between rodents and humans due to variations in 12-LOX isoform expression and receptor affinity.

- Solutions :

- Validation : Cross-reference findings with clinical cohorts (e.g., diabetic patients with sepsis) to assess translational relevance .

Advanced: How should researchers design studies to investigate this compound’s role in diabetic complications while controlling for confounding metabolic factors?

- Study Design :

- Controls : Include matched controls with equivalent metabolic parameters but no diabetic complications .

Advanced: What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cellular migration assays?

- Recommended Methods :

- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 values .

- Time-Lapse Imaging : Quantify chemotaxis using automated tracking software (e.g., CellProfiler) and apply mixed-effects models to account for cell-to-cell variability .

- Reporting : Include effect sizes, confidence intervals, and p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Advanced: How can researchers ensure the ethical use of animal models in studies exploring this compound’s neuroprotective effects?

- Guidelines : Follow ARRIVE 2.0 standards for reporting in vivo experiments, including sample size justification, randomization, and blinding .

- Alternatives : Use ex vivo brain slice cultures or induced pluripotent stem cell (iPSC)-derived neurons to reduce animal use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.